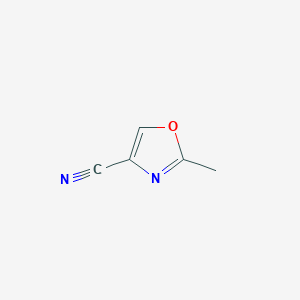

2-Methyloxazole-4-carbonitrile

描述

Significance of the Oxazole (B20620) Heterocycle in Contemporary Organic Synthesis and Medicinal Chemistry

The oxazole scaffold is a privileged structure in drug discovery and development. semanticscholar.orgtandfonline.com Its five-membered aromatic ring, containing both nitrogen and oxygen, can readily engage with various enzymes and receptors through non-covalent interactions, leading to a wide array of biological activities. semanticscholar.orgtandfonline.com This has resulted in the development of numerous oxazole-containing drugs for treating a variety of diseases. semanticscholar.orgtandfonline.com

Oxazole derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. irjmets.comjetir.org The structural versatility of the oxazole ring allows for its incorporation into diverse drug scaffolds, which can enhance properties like bioavailability and metabolic stability. irjmets.com

In the realm of organic synthesis, oxazoles are valuable building blocks and intermediates for the construction of more complex molecules. irjmets.com Various synthetic methodologies, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and Van Leusen oxazole synthesis, have been developed to create a wide range of substituted oxazoles. irjmets.com The unique electronic properties of the oxazole ring, arising from the conjugation of the oxygen and nitrogen heteroatoms, influence its stability and reactivity, making it a versatile tool for synthetic chemists. irjmets.com

Overview of 2-Methyloxazole-4-carbonitrile and its Structural Analogues in Academic Research

This compound is a specific derivative of the oxazole family that has attracted interest in academic research. Its structure features a methyl group at the 2-position and a nitrile group at the 4-position of the oxazole ring. The nitrile group, in particular, is a key functional group known for its presence in various drugs and agrochemicals and its ability to improve potency. researchgate.net

Research has explored a variety of structural analogues of this compound. These analogues often involve modifications at the 5-position of the oxazole ring or alterations to the substituents at the 2- and 4-positions. Some examples of researched analogues include:

5-Amino-2-methyloxazole-4-carbonitrile: This analogue introduces an amino group at the 5-position. calpaclab.comchemscene.com

5-Bromo-2-methyloxazole-4-carbonitrile: This features a bromine atom at the 5-position, which can be a useful handle for further chemical transformations. bldpharm.com

(E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile: This is a more complex derivative with a substituted hydrazinyl group at the 5-position. evitachem.com

2-Methyloxazole-4-carboxylic acid and its esters: These compounds, where the nitrile is replaced by a carboxylic acid or an ester group, are also subjects of study. sigmaaldrich.comscbt.comsci-hub.sebldpharm.comsigmaaldrich.com

2-Methyloxazole-4-carbohydrazide: This analogue incorporates a carbohydrazide (B1668358) group at the 4-position. chemimpex.com

The table below provides a summary of some key structural analogues of this compound found in research literature.

| Compound Name | Key Structural Feature | CAS Number | Molecular Formula |

| 5-Amino-2-methyloxazole-4-carbonitrile | Amino group at the 5-position | 5098-16-8 | C5H5N3O |

| 5-Bromo-2-methyloxazole-4-carbonitrile | Bromo group at the 5-position | 1240612-03-6 | C5H2BrN2O |

| 2-Methyloxazole-4-carboxylic acid | Carboxylic acid at the 4-position | 23012-17-1 | C5H5NO3 |

| Methyl 2-methyloxazole-4-carboxylate | Methyl ester at the 4-position | 85806-67-3 | C6H7NO3 |

| 2-Methyloxazole-4-carbohydrazide | Carbohydrazide at the 4-position | 500341-65-1 | C5H7N3O2 |

Rationale and Scope of Current Research Directions for the Compound

Current research on this compound and its analogues is driven by the quest for novel molecules with significant biological activity. The structural features of these compounds make them promising candidates for various applications in medicinal and agricultural chemistry.

A primary focus of research is the synthesis and evaluation of new derivatives as potential therapeutic agents. For instance, studies have shown that 2-methyl-4,5-disubstituted oxazoles can act as highly potent antitubulin agents, which are a major class of cytotoxic drugs for cancer treatment. researchgate.net The introduction of a nitrile group, as seen in this compound, is a strategic design element aimed at enhancing biological activity. researchgate.net

The synthesis of these compounds often involves multi-step reaction sequences. For example, the synthesis of a complex derivative involved the preparation of starting materials, a condensation reaction to form a hydrazone linkage, formation of the oxazole ring, and finally, the introduction of the carbonitrile group. evitachem.com The development of efficient and regiocontrolled synthetic methods for producing these oxazole building blocks is also an active area of research. sci-hub.se

Furthermore, the chemical reactivity of the functional groups in this compound and its analogues is being explored. The carbonitrile group can undergo hydrolysis to form carboxylic acids, and the oxazole ring itself can participate in various reactions, allowing for the creation of a diverse library of compounds for biological screening. evitachem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFTYSPOXDAKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415959 | |

| Record name | 2-Methyloxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89282-09-7 | |

| Record name | 2-Methyloxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyloxazole 4 Carbonitrile and Its Derivatives

Direct Synthetic Approaches to 2-Methyloxazole-4-carbonitrile

The direct construction of the this compound core is a fundamental aspect of its chemistry, with cyclocondensation and multi-component reactions being the principal strategies.

Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely employed method for the synthesis of the oxazole (B20620) nucleus. These reactions typically involve the formation of an acyclic amide precursor, which then undergoes dehydrative cyclization to yield the oxazole ring. acs.org One of the earliest and most common methods for synthesizing 2-methyloxazole (B1590312) involves the cyclodehydration of α-amino ketones with carboxylic acid derivatives. This process often proceeds through an oxazoline (B21484) intermediate, which is subsequently oxidized to the oxazole. The reaction conditions for these cyclizations can be harsh, often requiring strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). acs.org

A notable example is the reaction of ethyl acetoacetate (B1235776) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and phenylhydrazine (B124118) to form intermediates that can be cyclized to form the oxazole ring. Similarly, the cyclization of N-acyl-α-amino acids with reagents like ethyl chloroformate can lead to the formation of oxazol-5(4H)-ones, which are versatile intermediates for further transformations. researchgate.net

Multi-component Reactions for Oxazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. frontiersin.orgresearchgate.net The Van Leusen reaction is a prominent example, utilizing tosylmethyl isocyanide (TosMIC) which reacts with aldehydes under basic conditions to form the oxazole ring. smolecule.com

Recent advancements in MCRs have focused on developing more environmentally friendly and efficient protocols. For instance, the use of microwave irradiation or sonication can significantly accelerate reaction times and improve yields. frontiersin.orgtandfonline.com The Biginelli cyclocondensation, a three-component reaction between an aldehyde, a β-ketoester, and urea, has also been adapted for the synthesis of oxazole derivatives. researchgate.net These MCRs provide a powerful platform for generating a diverse range of substituted oxazoles by varying the starting components. frontiersin.orgcsic.es

Regioselective Functionalization of Oxazole Core Structures

The ability to selectively introduce functional groups at specific positions of the oxazole ring is crucial for the synthesis of diverse derivatives. This is often achieved through metallation followed by electrophilic trapping or through halogenation and subsequent cross-coupling reactions.

Metallation and Electrophilic Trapping Strategies at Different Positions

The acidity of the protons on the oxazole ring varies, with the C2 proton being the most acidic, followed by the C5 and then the C4 proton. tandfonline.comacs.org This difference in acidity allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile to introduce a functional group at a specific position. acs.orgsci-hub.se

Direct lithiation of oxazole itself is known to occur at the C-2 position. sci-hub.se For instance, 2-methyloxazole-4-carboxylic acid can be selectively lithiated at the 5-position. thieme-connect.denih.gov Trapping the resulting lithiated species with various electrophiles, such as aldehydes, ketones, or sources of halogens, provides a versatile route to 2,5-disubstituted oxazoles. nih.govresearchgate.net The use of directing groups can also influence the regioselectivity of metallation. rsc.orgresearchgate.net For example, an oxazoline group at the 4-position can direct lithiation to the C-2 position. acs.org

| Position | Reagents | Product Type | Reference |

| C2 | n-BuLi, Electrophile | 2-Substituted Oxazole | sci-hub.se |

| C5 | n-BuLi, Electrophile (on 2-substituted oxazole) | 2,5-Disubstituted Oxazole | nih.govresearchgate.net |

| C4 | Directed metallation | 2,4-Disubstituted Oxazole | acs.org |

Halogenation and Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Reactions)

Halogenated oxazoles are key intermediates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. acs.orgsci-hub.se The regioselective synthesis of bromooxazoles can be achieved through direct lithiation followed by reaction with an electrophilic bromine source. sci-hub.se

The Suzuki-Miyaura reaction has been successfully applied to the functionalization of the 2- and 4-positions of the oxazole ring. acs.org For example, 2-aryl-4-trifloyloxazoles and 4-aryl-2-chlorooxazoles have been shown to undergo efficient coupling with a variety of aryl and heteroaryl boronic acids. acs.org These reactions are often carried out using palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in the presence of a base. acs.orgrsc.org The choice of catalyst, base, and solvent can significantly influence the reaction yield and selectivity. acs.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound is of great interest for exploring their potential applications. These syntheses often involve the construction of a substituted oxazole ring or the functionalization of a pre-existing oxazole core.

For instance, the synthesis of (E)-5-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with a hydrazine (B178648) derivative, followed by the formation of the oxazole ring and introduction of the carbonitrile group. evitachem.com

The synthesis of 5-aryl-2-methyloxazole-4-carbonitrile derivatives can be achieved through various methods, including the cyclization of N-acyl-α-amino acids followed by functionalization. researchgate.net Suzuki-Miyaura coupling reactions are also a powerful tool for introducing aryl groups at the 5-position of the oxazole ring. nih.gov For example, 5-iodo or 5-stannyl oxazoles can be coupled with aryl boronic acids to yield the desired 5-aryl substituted products. nih.govnih.gov The synthesis of fluorinated analogues has also been explored, given the unique properties that fluorine atoms can impart to a molecule. nih.gov

| Derivative Type | Key Synthetic Strategy | Reference(s) |

| Hydrazinyl-substituted | Condensation and cyclization | evitachem.com |

| 5-Aryl-substituted | Cyclization and functionalization, Suzuki-Miyaura coupling | researchgate.netnih.govnih.gov |

| Fluoroalkyl-substituted | Cyclization of fluoroalkyl ynones | nih.gov |

Introduction and Modification of the Carbonitrile Group

The introduction of a cyano group onto an oxazole ring is a significant strategy in medicinal chemistry, as the nitrile group can serve as a precursor to various other functionalities such as amides, carboxylic acids, and amines. rsc.orgscispace.com Several synthetic methods have been developed for the preparation of oxazole-4-carbonitriles.

One prominent method involves the direct synthesis from acetophenones using a copper(II)-mediated radical coupling reaction. rsc.orgscispace.com In this approach, acetophenone (B1666503) reacts with a cyanide source, such as potassium ferricyanide (B76249), in the presence of a copper(II) salt like CuBr₂. rsc.org Potassium ferricyanide serves a dual purpose, acting as both the "CN" source and a coupling partner for the cyclization process. rsc.orgscispace.com This reaction proceeds under mild conditions and is tolerant of a wide range of substituents on the starting acetophenone. rsc.orgscispace.com For instance, acetophenones with electron-withdrawing groups like fluoro, chloro, and bromo substituents have been successfully converted to their corresponding 5-aryloxazole-4-carbonitrile products in moderate to excellent yields. rsc.org

Another strategy involves the oxidative annulation of 3-cyanoacetylindole. nih.gov In this synthesis, which produces 5-(1H-indol-3-yl)-2-methyloxazole-4-carbonitrile, 3-cyanoacetylindole reacts with a methylene (B1212753) amine in dimethylformamide (DMF) with tert-Butyl hydroperoxide (TBHP) as the oxidant and iodine as a catalyst. nih.gov

Traditional methods for introducing a cyano group include the dehydration of corresponding carboxamides and nucleophilic substitution reactions on the oxazole ring. rsc.orgscispace.com However, these methods can be limited by harsh reaction conditions or the need for toxic reagents. rsc.orgscispace.com

Once formed, the carbonitrile group on the 2-methyloxazole ring can be chemically modified to generate further derivatives. The nitrile group is susceptible to reduction, typically using reagents like lithium aluminum hydride, to yield an aminomethyl group. smolecule.com Conversely, it can be hydrolyzed under acidic or basic conditions to produce a carboxylic acid. rsc.org

Table 1: Selected Synthesis of 5-Substituted-oxazole-4-carbonitriles from Acetophenones rsc.org Reaction Conditions: Acetophenone derivative (1.0 mmol), K₃[Fe(CN)₆] (0.4 mmol), CuBr₂ (1.0 mmol), DMF (3 mL), 130 °C.

| Starting Acetophenone | Product | Yield (%) |

|---|---|---|

| Acetophenone | 5-Phenyloxazole-4-carbonitrile | 70 |

| 4'-Methylacetophenone | 5-(p-Tolyl)oxazole-4-carbonitrile | 75 |

| 4'-Methoxyacetophenone | 5-(4-Methoxyphenyl)oxazole-4-carbonitrile | 65 |

| 4'-Fluoroacetophenone | 5-(4-Fluorophenyl)oxazole-4-carbonitrile | 85 |

| 4'-Bromoacetophenone | 5-(4-Bromophenyl)oxazole-4-carbonitrile | 81 |

Strategies for Substituent Incorporation at the 2- and 5-Positions of the Oxazole Ring

The functionalization of the this compound scaffold at the 2- and 5-positions is crucial for creating diverse derivatives with potentially unique properties.

Substitution at the 2-Position: The methyl group at the 2-position can be a handle for further synthetic elaboration. A common strategy involves halogenation of the methyl group to form a 2-(halomethyl)oxazole, which is a reactive intermediate for subsequent nucleophilic substitution reactions. nih.gov These 2-(halomethyl)oxazoles can react with various nucleophiles, such as amines, alkoxides, and sulfur nucleophiles, to introduce a wide range of functional groups. nih.gov For example, reaction with sodium cyanide in DMF can convert a 2-(chloromethyl)oxazole (B60668) into the corresponding 2-(cyanomethyl)oxazole. nih.gov

Another approach involves the direct construction of the oxazole ring with the desired 2-substituent already in place. For instance, in the synthesis of streptochlorin (B611036) derivatives, various amines can be reacted with 3-cyanoacetylindole to yield 2-substituted-4-cyano-5-(1H-indol-3-yl)oxazoles. nih.gov This allows for the incorporation of alkyl and aryl substituents at the 2-position. researchgate.net A study on these derivatives showed that having a non-substituent or a small alkyl group at the 2-position was favorable for certain biological activities. researchgate.net

Substitution at the 5-Position: Incorporation of substituents at the 5-position often begins with appropriately substituted starting materials. The synthesis of 2,5-disubstituted oxazole-4-carboxylic acid derivatives can be achieved through the reaction of N,O-acetals with lithium acetylides, followed by base- or ammonium (B1175870) acetate-mediated ring closure. beilstein-journals.org This method allows for modification at the 5-position by varying the alkyne component. beilstein-journals.org

Cross-coupling reactions are also a powerful tool for C-5 functionalization. A general route involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole to create a C-5 carbanion. nih.gov This carbanion can react with electrophiles, and the subsequent displacement of the sulfonyl group provides a versatile pathway to 2,5-disubstituted oxazoles. nih.gov The formation of 5-iodo or 5-stannyl oxazoles from this intermediate opens the door to various cross-coupling reactions. nih.gov

Furthermore, the synthesis of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles has been reported, designed as analogues of combretastatin (B1194345) A-4. researchgate.net These compounds, featuring various substituted phenyl groups at the 5-position, were synthesized and evaluated for their biological activities. researchgate.net

Table 2: Synthesis of 2-Substituted-5-(1H-indol-3-yl)oxazole-4-carbonitriles nih.gov General Procedure: 3-Cyanoacetylindole (1.5 mmol), Amine (1.5 mmol), I₂ (0.375 mmol), TBHP (6 mmol), DMF (10 mL), 60 °C, 6 h.

| Amine Source (for R group) | 2-Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| Formaldehyde (as Urotropine) | -H | 5-(1H-indol-3-yl)oxazole-4-carbonitrile | 46 |

| Acetaldehyde (as paraldehyde) | -CH₃ | 5-(1H-indol-3-yl)-2-methyloxazole-4-carbonitrile | 85 |

| Propionaldehyde | -CH₂CH₃ | 2-Ethyl-5-(1H-indol-3-yl)oxazole-4-carbonitrile | 81 |

Scalable Synthetic Protocols and Process Optimization for Manufacturing

The large-scale synthesis of oxazole derivatives, such as this compound, presents specific challenges that require robust and optimized protocols. While specific scalable data for the carbonitrile itself is limited in the provided context, insights can be drawn from the manufacturing of the closely related precursor, 2-methyloxazole-4-carboxaldehyde. researchgate.net

A significant challenge in the large-scale preparation of such compounds can be their physical characteristics, which may complicate isolation and purification. researchgate.net For the synthesis of 10-kg batches of 2-methyloxazole-4-carboxaldehyde, a key step is the reduction of the corresponding N-methoxy-N-methyl amide using lithium aluminium hydride (LiAlH₄). researchgate.net This suggests that for a scalable synthesis of this compound, the final conversion of a precursor like an amide or an aldehyde would need to be highly efficient and reproducible.

Process optimization for manufacturing would focus on several key areas:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials is paramount. Syntheses starting from materials like acetophenones or simple indoles are advantageous in this regard. rsc.orgnih.gov

Reaction Conditions: Optimization involves minimizing reaction times, using lower-cost and less toxic reagents and solvents, and ensuring the process is safe to operate at scale. The copper-mediated synthesis of oxazole-4-carbonitriles, which avoids highly toxic cyanide sources in favor of potassium ferricyanide, is an example of a move towards more process-friendly conditions. rsc.orgscispace.com

Workup and Isolation: The workup procedure must be straightforward and scalable. For the large-scale preparation of the aldehyde, the process concludes with workup and isolation by crystallization. researchgate.net Developing a reliable crystallization method for this compound would be a critical step for ensuring high purity in the final product on a manufacturing scale. This avoids the need for costly and time-consuming chromatographic purification.

Process Control: Implementing process analytical technology (PAT) to monitor reaction progress and critical quality attributes in real-time can ensure batch-to-batch consistency and optimize yield and purity.

A potential scalable route could involve the multi-gram scale synthesis of a bromo-oxazole intermediate, which can then be subjected to cyanation. sci-hub.se The development of regiocontrolled lithiation followed by reaction with an electrophilic bromine source has been shown to be effective on a multigram scale, providing versatile building blocks for further conversion. sci-hub.se

Reactivity and Mechanistic Investigations of 2 Methyloxazole 4 Carbonitrile

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring System

The reactivity of the oxazole ring in 2-Methyloxazole-4-carbonitrile towards electrophiles and nucleophiles is significantly influenced by its substituents. The oxazole ring itself is an aromatic heterocycle, but its reactivity is not uniformly distributed.

Electrophilic Substitution: Generally, electrophilic substitution on the oxazole ring is challenging due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring. chempedia.info When such reactions do occur, they preferentially happen at the most electron-rich positions. For a generic oxazole, the order of reactivity towards electrophiles is C4 > C5 > C2. However, in this compound, the presence of the strongly electron-withdrawing carbonitrile group at the C4 position further deactivates the ring, making electrophilic attack highly unfavorable under normal conditions.

Nucleophilic Substitution: Nucleophilic attack is more characteristic of the oxazole ring, particularly when electron-withdrawing substituents are present. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The carbonitrile group at C4 enhances the electrophilicity of the C2 and C5 positions. While direct nucleophilic substitution on an unsubstituted ring is rare, the presence of a suitable leaving group at these activated positions would facilitate such reactions.

The nitrogen atom at position 3 behaves like pyridine, making it weakly basic and capable of being protonated or alkylated. This property can be utilized to form oxazolium salts, which can further alter the ring's reactivity.

Table 1: Predicted Reactivity of this compound Ring Positions

| Position | Substituent | Electronic Effect | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

|---|---|---|---|---|

| C2 | Methyl | Electron-donating | Low | High (Activated by C4-CN) |

| N3 | - | Pyridine-like | Site of protonation/alkylation | - |

| C4 | Carbonitrile | Electron-withdrawing | Very Low (Deactivated) | Low (Site of substituent) |

| C5 | - | - | Low (Deactivated by C4-CN) | Moderate (Activated by C4-CN) |

Transformations Involving the Carbonitrile Moiety

The carbonitrile (cyano) group at the C4 position is a versatile functional handle that can be converted into a variety of other functionalities through well-established chemical transformations. These reactions significantly expand the synthetic utility of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxamide. Mild acidic or basic conditions would likely favor the formation of 2-methyloxazole-4-carboxamide, while more forcing conditions (strong acid or base with heat) would lead to the corresponding 2-methyloxazole-4-carboxylic acid. sigmaaldrich.comcalpaclab.com

Reduction: The carbonitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 4-(aminomethyl)-2-methyloxazole, a potentially valuable intermediate.

Organometallic Reagents: The carbonitrile group can react with organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to form ketones after acidic workup. organicchemistrytutor.comyoutube.comyoutube.com This reaction proceeds via the formation of an intermediate imine salt, which is then hydrolyzed. This transformation allows for the introduction of a new carbon-carbon bond at the C4 position.

Cycloaddition Reactions: Although less common for aromatic nitriles, the cyano group can potentially participate in cycloaddition reactions under specific conditions to form other heterocyclic rings.

Table 2: Potential Transformations of the Carbonitrile Group

| Reagent(s) | Product Functional Group | Resulting Compound Name |

|---|---|---|

| H₂O, H⁺ or OH⁻ (mild) | Carboxamide | 2-Methyloxazole-4-carboxamide |

| H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid | 2-Methyloxazole-4-carboxylic acid |

| 1. LiAlH₄; 2. H₂O | Primary Amine | (2-Methyloxazol-4-yl)methanamine |

| 1. RMgX; 2. H₃O⁺ | Ketone | (2-Methyloxazol-4-yl)(R)methanone |

Reactivity of the 2-Methyl Group: α-Deprotonation and Subsequent Reactions

The methyl group at the C2 position of the oxazole ring exhibits significant reactivity due to the acidity of its α-protons. The electron-withdrawing nature of the oxazole ring enhances the acidity of these protons, making them susceptible to deprotonation by strong bases.

Deprotonation of the 2-methyl group can be achieved using strong bases such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). This generates a nucleophilic carbanion, specifically a 2-(lithiomethyl)oxazole intermediate. This lithiated species is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the elongation and functionalization of the methyl side chain.

Studies on related oxazoles have shown that site-selective deprotonation is possible. For instance, in 2-methyl-1,3-oxazole-4-carboxylic acid, deprotonation occurs selectively at the C5 position of the ring due to a complex-induced proximity effect with the carboxyl group. nih.gov However, for this compound, direct deprotonation of the 2-methyl group is a highly plausible pathway, leading to a versatile intermediate for C-C bond formation.

Subsequent Reactions of the Lithiated Intermediate:

Alkylation: Reaction with alkyl halides (R-X) to introduce new alkyl chains.

Aldol-type reactions: Reaction with aldehydes and ketones to form β-hydroxyalkyl derivatives.

Acylation: Reaction with acyl chlorides or esters to form β-keto derivatives.

Ring-Cleavage and Rearrangement Pathways in Oxazole Derivatives

Under certain conditions, the oxazole ring can undergo cleavage or rearrangement, leading to the formation of different molecular scaffolds.

Ring Cleavage:

Nucleophilic Attack: Strong nucleophiles can induce ring cleavage rather than substitution. For example, treatment with certain amines or hydroxide ions under harsh conditions can lead to the opening of the oxazole ring.

Reductive Cleavage: While the oxazole ring is relatively stable to many reducing agents, powerful reagents or specific catalytic systems can cause reduction accompanied by ring cleavage, yielding open-chain products.

Rearrangement Pathways:

Cornforth Rearrangement: A well-known thermal rearrangement in oxazole chemistry is the Cornforth rearrangement. wikipedia.orgdrugfuture.com This reaction typically involves a 4-acyloxazole, where the acyl group and the C5 substituent exchange places via a nitrile ylide intermediate formed by thermal electrocyclic ring opening. wikipedia.orgchem-station.com While this compound does not possess a 4-acyl group, this pathway highlights the potential for thermally induced rearrangements in appropriately substituted oxazoles. The mechanism proceeds through a nitrile ylide intermediate, which is relevant to the carbonitrile-containing structure. drugfuture.com

Halogen Dance Rearrangement: In bromo-substituted oxazoles, a base-induced migration of the halogen atom around the ring, known as the "halogen dance," has been observed. nih.gov This demonstrates the potential for substituent migration under basic conditions.

Formation from Ring Transformation: The synthesis of 4-cyanooxazoles can be achieved through the ring transformation of 4-oxoalkyl-5-azidothiazoles, which involves a ring-opening-ring-closure mechanism. researchgate.net This synthetic route underscores the thermodynamic accessibility of the 4-cyanooxazole structure from other heterocyclic systems.

Coordination Chemistry and Metal Complex Formation

The presence of multiple heteroatoms (two nitrogen atoms from the ring and nitrile, and one oxygen atom) makes this compound a potential ligand for the formation of metal complexes. The pyridine-like nitrogen at the N3 position is the most likely primary coordination site due to its available lone pair of electrons.

Oxazole and triazole derivatives are known to act as effective ligands, forming stable coordination complexes with a variety of transition metals, including nickel(II), copper(II), zinc(II), cadmium(II), and tin(II). rsc.orgnih.gov The ligand can coordinate in a bidentate or polydentate fashion depending on the metal center and the involvement of other functional groups. nih.gov In the case of this compound, coordination could occur primarily through the N3 atom of the oxazole ring. The nitrogen atom of the C4-carbonitrile group could also participate in coordination, potentially acting as a bridging ligand to form polynuclear complexes or metal-organic frameworks. The geometry of the resulting complexes (e.g., tetrahedral, square planar) would be dependent on the specific metal ion and its preferred coordination number. nih.gov

Table 3: Potential Coordination Sites of this compound

| Potential Donor Atom | Location | Likelihood of Coordination | Potential Bonding Mode |

|---|---|---|---|

| N3 | Oxazole Ring | High | Primary coordination site |

| N | Carbonitrile Group | Moderate | Can act as a secondary or bridging site |

| O1 | Oxazole Ring | Low | Lone pairs are more involved in aromaticity |

Advanced Spectroscopic and Structural Elucidation of 2 Methyloxazole 4 Carbonitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., 1D and 2D NMR techniques)

No specific ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or 2D correlations (like COSY, HSQC, or HMBC), for 2-Methyloxazole-4-carbonitrile have been found in the reviewed literature.

However, related structural analogs have been characterized. For instance, a series of 5-(1H-indol-3-yl)-2-methyloxazole-4-carbonitrile derivatives have been synthesized and analyzed. In one such derivative, the methyl group at the 2-position of the oxazole (B20620) ring shows a characteristic singlet in the ¹H NMR spectrum at approximately 2.56 ppm, while the ¹³C NMR signal for this methyl carbon appears around 13.5 ppm. mdpi.com These values provide an approximate reference, but the electronic environment of the parent compound would differ, leading to different chemical shifts.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis (e.g., HR-ESIMS, GC/MS)

Specific high-resolution mass spectrometry (HR-ESIMS) or detailed gas chromatography-mass spectrometry (GC/MS) fragmentation analysis for this compound is not available in the public domain.

HR-MS data is available for more complex derivatives. For example, 5-(1H-indol-3-yl)-2-methyloxazole-4-carbonitrile has a calculated m/z for [M+H]⁺ of 224.0818, with an experimental value found at 224.0821, confirming its molecular formula of C₁₃H₉N₃O. mdpi.com This demonstrates the utility of the technique for formula confirmation, though the fragmentation pattern would be significantly different from the much simpler parent compound. Analysis of other bromo-substituted oxazoles by GC/MS (Electron Impact ionization) shows the molecular ion peak [M]⁺, which is a common fragmentation behavior. sci-hub.se

Vibrational Spectroscopy Applications for Functional Group Identification and Conformational Insights (e.g., IR, Raman)

There is no published Infrared (IR) or Raman spectroscopic data specifically for this compound. The expected characteristic vibrational modes can be predicted based on its functional groups. A strong absorption band for the nitrile (C≡N) stretch would be anticipated in the region of 2220-2260 cm⁻¹. The oxazole ring would exhibit several characteristic bands, including C=N stretching, C-O-C stretching, and ring deformation modes. For related oxazole derivatives, C=O stretching from attached carboxylic acid groups is often a prominent feature in their IR spectra.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

Specific electronic absorption (UV-Vis) and fluorescence spectroscopy data for this compound are absent from the surveyed literature. The photophysical properties of oxazole-containing compounds are of significant interest, with some derivatives known to exhibit fluorescence, sometimes involving processes like photoinduced intramolecular proton transfer. oup.com However, without experimental data for this compound, its specific absorption maxima, molar absorptivity, and fluorescence emission characteristics remain unknown.

Computational and Theoretical Studies on 2 Methyloxazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyloxazole-4-carbonitrile, these methods can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's propensity to participate in chemical reactions.

DFT calculations can determine a range of quantum chemical parameters that describe a molecule's reactivity. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), ionization potential (IE), electron affinity (EA), electronegativity (χ), and global hardness (η). researchgate.net A low energy gap (ΔE) suggests high reactivity. dntb.gov.ua The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density around the molecule. dntb.gov.ua In the MEP map, nucleophilic regions (electron-rich) are typically colored red, while electrophilic regions (electron-poor) are colored blue, indicating likely sites for chemical attack. researchgate.net For this compound, the nitrogen atom of the oxazole (B20620) ring and the nitrile group would be expected to be nucleophilic regions. dntb.gov.ua

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Heterocyclic Compounds Note: This table is illustrative, based on typical values for similar heterocyclic compounds as direct data for this compound is not available.

| Parameter | Description | Typical Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy; relates to the ability to donate electrons. | -6.0 to -7.5 | researchgate.net |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy; relates to the ability to accept electrons. | -1.5 to -2.5 | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.5 | researchgate.net |

| Ionization Potential (IE) | Energy required to remove an electron (IE = -EHOMO). | 6.0 to 7.5 | researchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added (EA = -ELUMO). | 1.5 to 2.5 | researchgate.net |

The study of excited states is crucial for understanding the photochemical behavior of molecules. Research on closely related compounds, such as 2-(2′-hydroxyphenyl)-4-methyloxazole (HPMO), provides significant insights into processes like excited-state intramolecular proton transfer (ESIPT). princeton.eduresearchgate.net Upon UV excitation, HPMO can undergo an ultrafast enol-keto photoisomerization. researchgate.net This process involves the transfer of a proton across an intramolecular hydrogen bond, leading to the formation of a phototautomer that exhibits a large Stokes-shifted fluorescence emission. researchgate.net

Theoretical studies using methods like Configuration Interaction Singles (CIS) and Time-Dependent DFT (TD-DFT) have been employed to model the potential energy surfaces of these proton transfer reactions. researchgate.net Such calculations can predict the energy barriers for rotation and proton transfer in the first excited singlet state. researchgate.net For HPMO, molecular dynamics simulations have been used to analyze the effects of different environments—such as in the gas phase, in solution, or within a protein cavity—on the proton transfer time and the specific molecular motions that promote the reaction. researchgate.net While this compound itself does not possess the necessary hydroxyl group for this specific type of ESIPT, the study of its excited state dynamics using similar computational techniques could reveal other potential relaxation pathways, such as ring-opening reactions, which have been observed in other oxazole derivatives upon UV excitation.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological activities and mechanisms of action.

For derivatives of this compound, docking studies have been successfully applied to understand their interaction with various enzymes. For example, a study involving 5-(1H-indol-3-yl)-2-methyloxazole-4-carbonitrile investigated its binding to Leucyl-tRNA Synthetase (LeuRS), a potential antifungal target. nih.govresearchgate.net The docking simulation, performed using software like AutoDock, predicted how the molecule fits into the enzyme's active site. nih.gov The results indicated that the compound forms specific hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Specifically, the nitrile group of the ligand was shown to form a hydrogen bond with Met338, while the oxazole ring formed a weak hydrogen bond with Arg346. nih.gov

Similarly, other oxazole derivatives have been docked into the active sites of different enzymes. Oxazole-5-carboxamide analogs have been shown through docking to occupy the ubiquinone-binding site of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. smolecule.com These computational predictions help to rationalize the observed inhibitory activity and guide the synthesis of more potent derivatives. smolecule.comacs.org The process typically involves preparing the protein structure (e.g., from the Protein Data Bank), adding hydrogen atoms, and calculating charges, followed by docking the optimized ligand structure into a defined grid box encompassing the active site. nih.gov

Table 2: Example of Predicted Ligand-Protein Interactions from Molecular Docking Based on the docking of 5-(1H-indol-3-yl)-2-methyloxazole-4-carbonitrile with Leucyl-tRNA Synthetase (tLeuRS). nih.gov

| Ligand Moiety | Protein Residue | Interaction Type |

|---|---|---|

| Nitrile Group | Met338 | Hydrogen Bond |

| Oxazole Ring | Arg346 | Weak Hydrogen Bond |

| Indole Ring | Arg249, Thr252, Val340, His343, Asp344 | Hydrophobic Interaction |

| Indole N-H | Thr247, Thr252 | Hydrogen Bond |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency. These studies are often qualitative but provide crucial guidance for chemical optimization. For instance, an SAR study on a series of streptochlorin (B611036) derivatives containing the this compound scaffold found that having a non-substituent or a small alkyl group at the 2-position of the oxazole ring was favorable for antifungal activity, whereas larger aryl groups were detrimental. nih.govresearchgate.net Another SAR analysis on a different series of oxazole-4-carbonitriles identified that a hydroxyl or amino group at a specific position on an N-phenyl substituent was essential for 5-LOX-inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate the chemical structure with biological activity. nih.gov QSAR models are built using a "training set" of compounds with known activities. crpsonline.com Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated and used to build a statistical model (e.g., using machine learning regression methods) that can predict the activity of new, untested compounds (the "test set"). nih.govcrpsonline.com Although specific QSAR models for this compound are not publicly documented, the general methodology would involve calculating descriptors related to its lipophilicity (e.g., LogP), electronic properties, and steric features to predict a specific biological endpoint, such as IC₅₀ values against a particular enzyme or cell line. researchgate.neteuropa.eu

Table 3: Illustrative Structure-Activity Relationship (SAR) for Antifungal Oxazole Derivatives Based on findings for streptochlorin derivatives containing the this compound scaffold. nih.govresearchgate.net

| Position on Oxazole Ring | Substituent Type | Effect on Antifungal Activity |

|---|---|---|

| C2 | Non-substituent (H) | Favorable |

| C2 | Alkyl (e.g., Methyl) | Favorable |

| C2 | Aryl (e.g., Phenyl) | Detrimental |

| C5 | Substituted Indole | Required for activity in this series |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For molecules with rotatable bonds, this is crucial for understanding which shapes are most stable and likely to be biologically active. Studies on peptide mimetics containing an oxazole ring have used ab initio calculations to determine that certain conformations (e.g., an anti conformation) are energetically more stable than others. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the molecule, providing insights into its flexibility, stability, and interactions with its environment (like a solvent or a protein). nih.gov For example, MD simulations have been used to refine the structures of oxazole-containing compounds and study their conformational state, which is believed to be pivotal for their bioactivity. mdpi.com In the context of ligand-protein interactions, MD simulations are used to assess the stability of the complex predicted by molecular docking. nih.gov By simulating the complex over several nanoseconds, researchers can observe whether the ligand remains stably bound in the active site and maintain key interactions, thus validating the docking results. nih.gov

Biological Activities and Medicinal Chemistry Applications of 2 Methyloxazole 4 Carbonitrile Derivatives

Anticancer Activity and Cytotoxicity Profiles

The oxazole (B20620) ring is a key heterocyclic motif found in numerous natural products with potent anticancer properties. benthamscience.com This has spurred the development of synthetic oxazole derivatives, including those based on the 2-methyloxazole-4-carbonitrile structure, as potential therapeutic agents for oncology. benthamscience.combiointerfaceresearch.com

In Vitro Evaluation in Human Cancer Cell Lines (e.g., NCI60 Screen)

A number of 2-methyloxazole (B1590312) derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. A notable class of these compounds are designed as analogues of Combretastatin (B1194345) A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov

In one study, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles were tested against a panel of seven cancer cell lines. Two derivatives, 4g and 4i , exhibited particularly high potency, with IC₅₀ values in the nanomolar range, comparable to or exceeding the activity of CA-4. nih.gov For instance, compound 4g was equipotent to CA-4 against Jurkat and SEM cells and 2- to 940-fold more active against five other cancer cell lines. nih.gov Similarly, compound 4i showed potency greater than CA-4 in four of the seven cell lines. nih.gov The substitution pattern on the oxazole ring was found to be critical, with the 4-(3′,4′,5′-trimethoxyphenyl) regioisomers generally showing significantly higher activity than their 5-(3′,4′,5′-trimethoxyphenyl) counterparts. nih.gov

Another study investigated a novel series of 4-arylsulfonyl-1,3-oxazoles, which were evaluated against 59 cancer cell lines in the National Cancer Institute (NCI) screening. biointerfaceresearch.com Several compounds demonstrated significant activity. For example, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide showed the highest cytostatic effect against CNS cancer cell lines SNB-75 and SF-539. biointerfaceresearch.com Other derivatives showed high anti-proliferative activity against non-small cell lung cancer (HOP-92) and pleural mesothelioma (NCI-H226) cell lines. biointerfaceresearch.com

Table 1: In Vitro Anticancer Activity of Selected 2-Methyloxazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 4g | Jurkat (Leukemia) | 0.35 | nih.gov |

| SEM (Leukemia) | 0.5 | nih.gov | |

| RS4;11 (Leukemia) | 4.6 | nih.gov | |

| 4i | Jurkat (Leukemia) | 0.5 | nih.gov |

| SEM (Leukemia) | 0.7 | nih.gov | |

| RS4;11 (Leukemia) | 20.2 | nih.gov | |

| 4a | HT-29 (Colon) | 0.5 | nih.gov |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 (CNS Cancer) | Cytostatic | biointerfaceresearch.com |

| SF-539 (CNS Cancer) | Cytostatic | biointerfaceresearch.com | |

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Lung Cancer) | High Anti-proliferative | biointerfaceresearch.com |

| N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamide | NCI-H226 (Lung Cancer) | Cytotoxic | biointerfaceresearch.com |

Mechanistic Investigations of Anticancer Action and Target Identification (e.g., Enzymes, Receptors, Ion Channels)

Research into the mechanism of action for anticancer oxazole derivatives has identified several key molecular targets. A primary target for many potent 2-methyloxazole derivatives is the protein tubulin. benthamscience.comnih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. nih.gov Compounds that interfere with microtubule dynamics are among the most effective cytotoxic drugs used in cancer therapy. nih.gov

The highly active compounds 4g and 4i were found to inhibit tubulin polymerization at submicromolar concentrations by binding to the colchicine site on tubulin. nih.gov This disruption of microtubule formation leads to cell cycle arrest and ultimately induces apoptosis, or programmed cell death. benthamscience.comnih.gov Specifically, compound 4i was shown to strongly induce apoptosis through the mitochondrial pathway. nih.gov

Beyond tubulin inhibition, other oxazole derivatives have been found to target different cellular pathways. These include the inhibition of protein kinases, DNA topoisomerases, and signal transducer and activator of transcription 3 (STAT3). benthamscience.com Some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to inhibit the EGFR and PI3K/Akt/mTOR signaling pathways, which are critical for tumor cell proliferation and survival. researchgate.net They can also stabilize the tumor suppressor protein p53 and induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells. researchgate.net The diverse mechanisms of action highlight the versatility of the oxazole scaffold in designing targeted anticancer agents. benthamscience.com

Antifungal Efficacy and Mechanism of Action

Fungal infections represent a significant global health challenge, exacerbated by the rise of drug-resistant strains. nih.govmdpi.com This has created an urgent need for novel antifungal agents with new mechanisms of action. Derivatives of this compound are being explored for this purpose.

Inhibition of Fungal Growth and Biofilm Formation

Several studies have demonstrated the ability of oxazole and related heterocyclic derivatives to inhibit the growth of pathogenic fungi. wjbphs.comfrontiersin.org A critical aspect of fungal virulence and drug resistance is the formation of biofilms—complex communities of cells encased in an extracellular matrix. nih.govnih.gov Biofilms are notoriously difficult to eradicate with conventional antifungal drugs. mdpi.com

Research has shown that certain compounds can effectively inhibit biofilm formation at sub-toxic concentrations. springernature.com While specific studies on this compound derivatives targeting fungal biofilms are emerging, related heterocyclic compounds have shown promise. For instance, various methylindole derivatives were found to effectively inhibit biofilm formation by Candida albicans, a major human fungal pathogen. nih.gov Similarly, some carbazole derivatives have demonstrated the ability to inhibit the growth of fungi such as C. albicans and Aspergillus flavus. mdpi.com The evaluation of antifungal activity is often performed using microbroth dilution methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov

Identification of Specific Antifungal Targets (e.g., Leucyl-tRNA Synthetase)

A promising target for the development of new antimicrobial agents is the family of aminoacyl-tRNA synthetases (aaRSs). researchgate.netscispace.com These enzymes are essential for protein synthesis in all organisms, catalyzing the attachment of amino acids to their corresponding tRNAs. nih.govrsc.org Inhibiting this process halts protein production and blocks microbial growth. scispace.com

Leucyl-tRNA synthetase (LeuRS), in particular, has been identified as a key target for antifungal and antibacterial drugs. researchgate.netnih.gov The structural differences between microbial and human aaRSs allow for the development of selective inhibitors with minimal effects on the host. rsc.org A number of inhibitors targeting LeuRS have been designed, with some, like the benzoxaborole compound AN2690, receiving FDA approval for treating onychomycosis (a fungal nail infection). nih.gov These inhibitors often work by trapping the tRNA molecule at the enzyme's editing site, forming a stable adduct that blocks the enzyme's function. researchgate.net This mechanism provides a clear pathway for the rational design of novel antifungal agents based on scaffolds like this compound.

Antimicrobial and Anti-inflammatory Potential

Beyond their specific anticancer and antifungal properties, derivatives of this compound and related heterocyclic structures possess broader antimicrobial and anti-inflammatory potential.

Many synthesized heterocyclic compounds, including those with oxazole, triazole, or carbazole cores, have been screened for activity against a variety of bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. wjbphs.commdpi.comresearchgate.net For example, certain carbazole derivatives have been shown to effectively inhibit the growth of S. aureus with MIC values as low as 32 µg/mL. mdpi.com The search for new antibacterial agents is driven by the global threat of antibiotic resistance. mdpi.com

In the realm of inflammation, isoxazole (B147169) derivatives, which are structural isomers of oxazoles, have demonstrated potent anti-inflammatory properties. nih.govresearchgate.net In one study, an isoxazole derivative named MZO-2 was found to suppress the proliferation of phytohemagglutinin (PHA)-induced peripheral blood mononuclear cells (PBMCs) and inhibit lipopolysaccharide (LPS)-induced production of the pro-inflammatory cytokine TNF-α. nih.govresearchgate.net In animal models, MZO-2 showed a potent inhibitory effect on carrageenan-induced paw inflammation and was effective in reducing contact sensitivity-related ear edema. nih.govresearchgate.net The mechanism of this anti-inflammatory action was linked to the inhibition of caspases 3, 8, and 9. nih.gov These findings suggest that the oxazole/isoxazole scaffold is a promising starting point for developing novel anti-inflammatory drugs. mdpi.com

Other Advanced Applications and Emerging Research Areas

Utility as Synthetic Building Blocks in Complex Organic Synthesis

2-Methyloxazole-4-carbonitrile and its derivatives are highly valuable as foundational molecules, or "building blocks," in the intricate process of creating complex organic compounds. The oxazole (B20620) ring itself is a structural motif found in numerous natural products with significant biological activity. The presence of both a methyl group and a cyano group on this stable heterocyclic core provides multiple points for chemical modification, allowing for the construction of more elaborate molecular architectures.

The nitrile functionality is particularly versatile; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This chemical reactivity is crucial for medicinal chemists and synthetic organic chemists who aim to build large and complex molecules with specific functions. For instance, the closely related compound, 2-methyloxazole-4-carboxylic acid, has been employed as a key reactant in the solid-phase synthesis of dipeptides, which are components of proteins and have numerous biological roles. It is also utilized in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds, and in the stereoselective preparation of integrin inhibitors, which are compounds that can modulate cell adhesion and signaling. mdpi.comtamu.edu The utility of the carboxylic acid derivative strongly suggests a similar, if not broader, range of applications for this compound in the synthesis of complex, biologically active molecules.

A derivative, 2-methyloxazole-4-carboxaldehyde, has been used in the stereoselective synthesis of a key fragment of phorboxazole A, a potent cytostatic marine natural product. mdpi.com This highlights the importance of the 2-methyloxazole (B1590312) scaffold in the total synthesis of complex natural products. The large-scale preparation of this aldehyde has been a subject of research, indicating the industrial relevance of this class of compounds as synthetic intermediates. researchgate.net

| Derivative | Synthetic Application | Significance |

| 2-Methyloxazole-4-carboxylic acid | Solid-phase dipeptide synthesis | Building blocks for peptides and proteins |

| 2-Methyloxazole-4-carboxylic acid | Pd-catalyzed decarboxylative C-H cross-coupling | Efficient formation of C-C bonds |

| 2-Methyloxazole-4-carboxylic acid | Synthesis of ανβ3 integrin inhibitors | Development of therapeutic agents |

| 2-Methyloxazole-4-carboxaldehyde | Synthesis of Phorboxazole A fragment | Access to complex, bioactive natural products |

Applications in Agrochemical Development and Crop Protection

The oxazole ring is a key structural feature in a number of commercially successful agrochemicals. These compounds are essential for modern agriculture, helping to control pests, weeds, and diseases that can devastate crops. The specific chemical properties of the oxazole moiety can contribute to the biological activity and selectivity of these agricultural products.

This compound is utilized in the formulation of agrochemicals, where it contributes to enhancing the efficacy of both pesticides and herbicides. chemimpex.com The presence of the nitrile group can be particularly advantageous in the design of new crop protection agents. Nitriles are known to be present in a variety of bioactive molecules and can influence the compound's metabolic stability, transport properties within the plant, and interaction with its biological target. The development of new and effective agrochemicals is a continuous process, driven by the need to overcome resistance in target organisms and to meet increasingly stringent environmental and safety standards. The versatility of this compound as a scaffold for chemical modification makes it a valuable tool for researchers in this field, enabling the creation of novel compounds with improved performance and a more favorable environmental profile.

Exploration in Material Science and Advanced Functional Materials

The field of material science is constantly seeking new molecular components to create advanced materials with unique and desirable properties. The thermal stability, chemical resistance, and electronic properties of heterocyclic compounds make them attractive candidates for these applications.

This compound is incorporated into polymers and coatings to enhance their thermal stability and chemical resistance. chemimpex.com These properties are critical for materials used in demanding industrial environments. The oxazole ring is known for its aromatic stability, which can impart rigidity and robustness to a polymer backbone. The nitrile group can also play a role, potentially participating in polymerization reactions or serving as a site for cross-linking, which can further improve the mechanical and thermal properties of the material. The exploration of oxazole-containing compounds in material science is an emerging area of research with the potential to lead to the development of new high-performance polymers, functional coatings, and even materials for organic electronics.

Role as Biochemical Reagents and Research Tools

In the realm of biomedical research and drug discovery, chemical compounds that can be used to probe biological systems are of immense value. These biochemical reagents and research tools help scientists to understand the complex processes that occur within living cells and to identify new targets for therapeutic intervention.

The structural relationship of this compound to biologically active molecules suggests its potential as a research tool. For example, its carboxylic acid analogue is a reactant in the preparation of dipeptides that act on human protease-activated receptor 2, a target involved in inflammation and pain. mdpi.comtamu.edu This indicates that derivatives of the this compound scaffold could be synthesized and used as molecular probes to study the function of this and other important biological targets. The nitrile group can also be a useful feature in a biochemical reagent, for instance, as a handle for attaching fluorescent tags or other reporter groups, allowing for the visualization and tracking of the molecule within a biological system. The development of such tools is essential for advancing our understanding of disease and for the discovery of new medicines.

Contributions to the Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are a cornerstone of medicinal chemistry and drug discovery. The vast majority of pharmaceuticals contain at least one heterocyclic ring. The ability to synthesize new and diverse heterocyclic structures is therefore of paramount importance.

Future Perspectives and Research Challenges

Design and Targeted Synthesis of Novel 2-Methyloxazole-4-carbonitrile Analogues

A primary challenge and opportunity lie in the rational design and efficient synthesis of novel analogues of this compound to build a diverse chemical library for biological screening. The goal is to explore the chemical space around this scaffold by introducing a variety of substituents at the C5 position and by modifying the C2-methyl group.

Future synthetic strategies will likely focus on combinatorial approaches that allow for the rapid generation of a multitude of derivatives. Key synthetic reactions for oxazole (B20620) ring formation, such as the Robinson-Gabriel synthesis, Bredereck reaction, and van Leusen reaction, can be adapted for this purpose. alchempharmtech.comijpsonline.com Moreover, modern cross-coupling reactions, like the Suzuki and Heck reactions, offer powerful tools for functionalizing the oxazole core, particularly at the C5 position, with various aryl or alkyl groups. tandfonline.com

For instance, a potential synthetic pathway could involve the synthesis of a key intermediate, such as 5-bromo-2-methyloxazole-4-carbonitrile, which can then be subjected to various palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

Table 1: Proposed Analogues of this compound for Synthesis and Screening

| Analogue Type | Modification Site | Proposed Substituents (R) | Rationale |

|---|---|---|---|

| C5-Aryl Analogues | C5 | Phenyl, 4-Methoxyphenyl, 4-Chlorophenyl, 2-Naphthyl | Explore π-π stacking interactions and electronic effects. |

| C5-Alkyl Analogues | C5 | Cyclohexyl, tert-Butyl, Benzyl | Investigate the impact of steric bulk and hydrophobicity. |

| C5-Heteroaryl Analogues | C5 | Pyridyl, Thienyl, Furyl | Introduce potential hydrogen bond acceptors/donors. |

The targeted synthesis of these analogues will be crucial for establishing comprehensive structure-activity relationships (SAR).

In-depth Mechanistic Elucidation of Biological Activities and Structure-Function Relationships

The oxazole moiety is known to interact with a wide range of biological targets, including enzymes and receptors. journalajst.comresearchgate.net A significant future challenge is to identify the specific biological targets of this compound and to elucidate the molecular mechanisms underlying its potential therapeutic effects. This will require extensive biological screening against various cell lines (e.g., cancer, bacterial, fungal) and enzyme panels.

Once a primary biological activity is identified, in-depth mechanistic studies will be paramount. For example, if the compound shows anticancer activity, research will need to determine if it acts via apoptosis induction, cell cycle arrest, inhibition of specific protein kinases, or tubulin polymerization disruption—mechanisms known for other oxazole derivatives. researchgate.net

Establishing a clear Structure-Function Relationship (SFR) or Structure-Activity Relationship (SAR) is a critical research goal. researchgate.net By synthesizing and testing the analogues proposed in section 8.1, researchers can determine the functional importance of each part of the molecule. Key questions to be answered include:

Is the carbonitrile group essential for activity, or can it be replaced by other electron-withdrawing groups (e.g., carboxylic acid, ester, amide)?

How do the size, electronics, and lipophilicity of the substituent at the C5 position affect biological activity?

What is the role of the C2-methyl group?

Table 2: Hypothetical SAR Study Outline

| Compound | R1 (C2-position) | R2 (C4-position) | R3 (C5-position) | Hypothetical Activity (IC₅₀) | Inference |

|---|---|---|---|---|---|

| Lead | -CH₃ | -CN | -H | 10 µM | Baseline activity. |

| Analogue 1 | -CH₃ | -COOH | -H | >50 µM | Nitrile group may be crucial for activity. |

| Analogue 2 | -CH₃ | -CN | -Phenyl | 1 µM | Aromatic group at C5 enhances potency. |

| Analogue 3 | -CH₃ | -CN | -Cyclohexyl | 5 µM | Bulky aliphatic group at C5 is favorable. |

| Analogue 4 | -CF₃ | -CN | -Phenyl | 0.5 µM | C2-CF₃ group improves potency, possibly by increasing cell permeability. |

Such systematic studies are fundamental to transforming a preliminary "hit" compound into a viable therapeutic lead.

Optimization of Potency and Selectivity for Therapeutic Applications and Drug Development

Following the initial SAR studies, the next major challenge is the optimization of lead compounds to enhance their potency against the desired target while improving selectivity. High selectivity is crucial to minimize off-target effects and potential toxicity, a common hurdle in drug development. nih.gov

The optimization phase involves iterative cycles of molecular modeling, chemical synthesis, and biological testing. Computational tools, such as molecular docking, can be used to predict how analogues bind to a specific protein target. researchgate.net This can guide the design of new derivatives with improved binding affinity. For instance, if a binding pocket has a specific hydrogen bond donor, an analogue could be designed with a corresponding acceptor group to enhance the interaction.

Furthermore, optimizing pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is essential for drug development. The physicochemical properties of the analogues, such as solubility and lipophilicity (logP), will need to be fine-tuned to ensure they can be absorbed, reach their target in the body, and are cleared at an appropriate rate.

Development of Sustainable and Green Synthetic Routes and Manufacturing Processes

Traditional methods for synthesizing heterocyclic compounds often rely on harsh reagents, toxic solvents, and high temperatures, leading to significant chemical waste. ijpsonline.comijpsonline.com A key future perspective for the practical application of this compound is the development of sustainable and green synthetic routes.

Research in this area will focus on several green chemistry principles:

Catalysis: Employing efficient and recyclable catalysts (e.g., nanocatalysts, solid-supported catalysts) to replace stoichiometric reagents. semanticscholar.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. ijpsonline.comkthmcollege.ac.in

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. kthmcollege.ac.in

Atom Economy: Designing one-pot or multi-component reactions where multiple bonds are formed in a single operation, minimizing intermediate isolation steps and reducing waste. semanticscholar.org

For example, a future green synthesis of this compound analogues could involve a one-pot, microwave-assisted reaction in an aqueous medium, catalyzed by a reusable metal catalyst. semanticscholar.orgkthmcollege.ac.in Developing such processes is not only environmentally responsible but also economically advantageous for large-scale production. researchgate.net

Exploration of Undiscovered Application Domains for the Compound and its Derivatives

While the primary focus for oxazole derivatives has been in medicinal chemistry, the unique electronic and structural properties of the this compound scaffold suggest potential applications in other domains. journalajst.comtandfonline.com A significant future opportunity lies in screening this compound and its derivatives for novel applications beyond traditional pharmaceuticals.

Potential unexplored areas include:

Agrochemicals: Many successful pesticides and herbicides are based on heterocyclic scaffolds. The this compound library could be screened for activity as insecticides, fungicides, or herbicides.

Materials Science: Heterocyclic compounds can be used as building blocks for organic light-emitting diodes (OLEDs), sensors, or functional polymers. The electronic properties of the oxazole ring could be exploited in the design of new materials.

Veterinary Medicine: The antimicrobial and antiparasitic potential of oxazole derivatives could be harnessed for treating diseases in animals.

Natural Product Synthesis: The 2-methyloxazole-4-carboxaldehyde, a related compound, has been used as a key intermediate in the synthesis of complex natural products. researchgate.net The carbonitrile could serve as a versatile synthon for similar endeavors.

Broadening the scope of screening and application will maximize the potential value derived from the research and development efforts invested in the this compound scaffold.

常见问题

Q. Table 1: Key Reaction Parameters for EDCI-Mediated Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Molar Ratio (Acid:Amine) | 1:1.1 | |

| Solvent | Methanol or DCM | |

| Reaction Time | 1 hour at 25°C | |

| Workup | Na₂CO₃ wash |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。